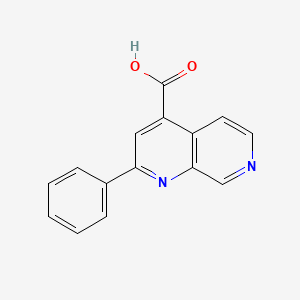

2-Phenyl-1,7-naphthyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-phenyl-1,7-naphthyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-15(19)12-8-13(10-4-2-1-3-5-10)17-14-9-16-7-6-11(12)14/h1-9H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWQVEQFKPCRDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CN=C3)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,7-naphthyridine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with benzaldehyde followed by cyclization can yield the desired naphthyridine derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1,7-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

2-Phenyl-1,7-naphthyridine-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of materials with specific electronic and photophysical properties

Mechanism of Action

The mechanism of action of 2-Phenyl-1,7-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

2-([1,1'-Biphenyl]-4-yl)-3-methyl-1,7-naphthyridine-4-carboxylic Acid

- Structure : Incorporates a biphenyl group at position 2 and a methyl group at position 3 (C₂₂H₁₆N₂O₂).

- The methyl group introduces steric hindrance, which may reduce rotational freedom but improve metabolic stability.

- Applications : Demonstrated utility in targeting proteins requiring extended aromatic interactions, such as ATP-binding sites in kinases .

1,7-Naphthyridine-2,4-Dicarboxamide Derivatives (e.g., Compound 25)

- Structure : Replaces the carboxylic acid at position 4 with an amide group and adds a substituted benzyl-pyrazole moiety.

- The pyrazole substituent introduces hydrogen-bonding capabilities, improving selectivity for targets like GLUT1 transporters .

- Applications : Highlighted as selective GLUT1 inhibitors, showing promise in cancer therapy by targeting glucose metabolism .

Ethyl 4-Chloro-1,7-naphthyridine-2-carboxylate

- Structure : Features a chlorine atom at position 4 and an ester group at position 2 (C₁₁H₉ClN₂O₂).

- Key Differences: The ester group increases lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility.

- Applications : Serves as an intermediate for synthesizing more complex derivatives via functional group interconversion .

Biological Activity

2-Phenyl-1,7-naphthyridine-4-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family, characterized by a unique structure that includes a phenyl group and a carboxylic acid functional group. This compound has garnered attention due to its diverse biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be described as follows:

- Naphthyridine Core : A fused system of two pyridine rings.

- Functional Groups : A carboxylic acid group at the 4-position and a phenyl group at the 2-position.

This specific arrangement contributes to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that naphthyridine derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit various bacterial strains, including multidrug-resistant strains of Streptococcus pneumoniae and Staphylococcus aureus .

Table 1: Antimicrobial Activity Comparison

| Compound | Activity | Reference |

|---|---|---|

| This compound | Active against S. pneumoniae | |

| Fluoroquinolone derivatives | Active against S. aureus | |

| Other naphthyridines | Variable activity against various pathogens |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has shown activity against several cancer cell lines by interacting with specific molecular targets involved in cancer pathways. For instance, it has been identified as a potent inhibitor of PIP4K2A kinase, which plays a role in tumor proliferation .

Case Study: PIP4K2A Inhibition

In vitro studies demonstrated that compounds similar to this compound effectively inhibited PIP4K2A activity, leading to reduced cell proliferation and colony formation in cancer models. The IC50 values for these compounds were reported in the low nanomolar range .

The mechanism through which this compound exerts its biological effects involves binding to specific enzymes and receptors. This interaction modulates their activity and influences various signaling pathways related to inflammation and cancer progression.

Key Mechanisms Identified:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with receptors implicated in inflammatory responses.

- Cell Cycle Regulation : Induces apoptosis and cell cycle arrest in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other naphthyridine derivatives:

Table 2: Comparison of Naphthyridine Derivatives

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1,8-Naphthyridine | Naphthyridine | Used in antibiotics; contains nitrogen at positions 1 and 8 |

| 6-Methyl-1,5-naphthyridine | Naphthyridine | Known for anti-inflammatory properties |

| 2-Aminoquinoline | Quinoline | Primarily used as an antimalarial agent |

The unique structural features of this compound contribute to its distinct biological activities compared to these related compounds.

Q & A

Q. What are the established synthetic routes for 2-Phenyl-1,7-naphthyridine-4-carboxylic acid?

Answer: The compound is typically synthesized via condensation reactions involving pyridinamine derivatives. For example, reacting 2-pyridinamine with benzaldehyde and pyruvic acid under ethanol reflux yields 2-phenyl-naphthyridinecarboxylic acid derivatives (exact conditions vary) . Additional methods include hydrolysis of esters (e.g., ethyl 5-oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylate with NaOH at 95°C) or hydrogenolysis of benzyl esters using Pd/C under H₂ . Key steps involve optimizing solvent systems (e.g., MeOH/H₂O) and temperature to achieve yields >80%.

Q. How is structural characterization performed for this compound?

Answer: Structural confirmation relies on spectroscopic techniques:

- 1H NMR : Identifies aromatic protons and substituent environments (e.g., phenyl group integration and splitting patterns).

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- HPLC : Assesses purity (>95% by area normalization) when reference standards are unavailable .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and reduce by-products?

Answer: Optimization strategies include:

- Catalyst selection : Pd/C for efficient hydrogenolysis of benzyl esters, minimizing side reactions .

- Reaction temperature control : Mild conditions (20–95°C) to prevent decomposition during hydrolysis .

- Base strength : Using 5M NaOH for ester hydrolysis improves conversion rates compared to weaker bases . Documented yields range from 30% (unoptimized) to 93% (optimized) depending on substituent stability .

Q. What is the role of substituent modifications in biological activity?

Answer: Derivatives like 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid show enhanced bioactivity due to electron-withdrawing groups improving target binding. For example:

- Antimicrobial activity : Fluorinated analogs exhibit increased membrane permeability.

- Anticancer potential : Substitutions at the 3-position modulate interactions with kinase domains (e.g., c-Met inhibitors) . Structure-activity relationship (SAR) studies require systematic variation of substituents followed by in vitro screening (e.g., IC₅₀ assays).

Q. How can researchers address conflicting data in toxicity or stability studies?

Answer: Discrepancies in toxicity data (e.g., limited ecotoxicological profiles ) require:

- Standardized protocols : Replicate studies under controlled conditions (pH, temperature).

- Analytical validation : Use LC-MS/MS to confirm compound integrity during toxicity assays.

- Comparative modeling : Cross-reference with structurally similar naphthyridines (e.g., 1,8-naphthyridine derivatives) to infer properties .

Q. What methodological challenges arise in purity analysis for R&D-grade samples?

Answer: Key challenges include:

- Lack of reference standards : Use high-resolution NMR or spiking experiments with known impurities.

- Degradation products : Monitor stability under storage conditions (e.g., light, humidity) via accelerated aging studies .

- Quantitative NMR (qNMR) : Employ internal standards (e.g., maleic acid) for purity quantification when chromatographic methods fail .

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.